Cas no 1021853-63-3 (cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid)

Technical Introduction: cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid is a chiral cyclohexane derivative featuring a Boc-protected amine and a propionic acid functional group. Its cis-configuration ensures stereochemical precision, making it valuable in peptide synthesis and medicinal chemistry as a building block for constrained analogs. The Boc group offers orthogonal protection for amines, enabling selective deprotection under mild acidic conditions. The carboxylic acid moiety allows further derivatization via coupling reactions. This compound’s rigid cyclohexyl backbone enhances conformational control in target molecules, improving binding affinity or metabolic stability. Suitable for use in pharmaceutical intermediates or asymmetric synthesis, it provides a balance of reactivity and stability for complex synthetic routes.
cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid structure
1021853-63-3 structure
Product Name:cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid
CAS No:1021853-63-3
MF:C14H25NO4
MW:271.352604627609
CID:1069895
PubChem ID:10516274
Update Time:2025-06-12

cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid Chemical and Physical Properties

Names and Identifiers

    • cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)-propionic acid
    • 3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}propanoic acid
    • MFCD03844590
    • 3-{cis-4-[(tert-butoxycarbonyl)amino]cyclohexyl}propanoic acid
    • trans-3-(4-tert-Butoxycarbonylaminocyclohexyl)-propionic acid
    • MFCD03844589
    • cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionicacid
    • 3-cis-[4-(tert-Butoxycarbonylamino)cyclohexyl]propionic acid
    • AKOS027327252
    • DB-097214
    • trans-3-(4-((tert-Butoxycarbonyl)amino)-cyclohexyl)propionic Acid
    • 3-[(1R,4R)-4-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOHEXYL]PROPANOIC ACID
    • trans-3-[4-(Boc-amino)cyclohexyl]propionic acid, 97%
    • WCXYTBUDVLMXND-PHIMTYICSA-N
    • trans-3-[4-(tert-Butoxycarbonylamino)cyclohexyl]propionic acid
    • 3-((1S,4s)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoic acid
    • 3-((1R,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoic acid
    • cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic acid
    • SCHEMBL946943
    • 3-{4-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOHEXYL}PROPANOIC ACID
    • TRANS-3-(4-TERT-BUTOXYCARBONYLAMINOCYCLOHEXYL)PROPIONIC ACID
    • SCHEMBL1067922
    • A1-00063
    • C14H25NO4
    • 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic Acid
    • 3-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)propanoic acid
    • A1-00064
    • trans-3-(4-((tert-butoxycarbonyl)-amino)cyclohexyl)propionic acid
    • 3-((1r,4r)-4-(tert-butoxycarbonylamino)cyclohexyl)propanoic acid
    • DTXSID60441172
    • SCHEMBL12946896
    • 1021853-63-3
    • SCHEMBL12916468
    • 3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoic acid
    • WCXYTBUDVLMXND-XYPYZODXSA-N
    • SCHEMBL946942
    • CS-0336526
    • CS-0339798
    • 3-(trans-4-tert-butoxycarbonylamino-cyclohexyl)-propionic acid
    • 204245-65-8
    • Cyclohexanepropanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, trans-
    • cis-3-[4-(Boc-aMino)cyclohexyl]propionic acid, 97%
    • G85044
    • G85045
    • cis-3-[4-(Boc-amino)cyclohexyl]propionic acid
    • cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid
    • MDL: MFCD03844589
    • Inchi: 1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: WCXYTBUDVLMXND-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCC(CCC(=O)O)CC1)=O

Computed Properties

  • Exact Mass: 271.17835828g/mol
  • Monoisotopic Mass: 271.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 75.6Ų

cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid Pricemore >>

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Additional information on cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid

Latest Research Insights on cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid (CAS: 1021853-63-3)

In recent years, cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid (CAS: 1021853-63-3) has emerged as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of peptide-based therapeutics and small-molecule inhibitors. This compound, characterized by its tert-butoxycarbonyl (Boc) protected amine and propionic acid moiety, plays a pivotal role in the construction of complex molecular architectures. Recent studies have highlighted its utility in drug discovery, especially in targeting protein-protein interactions (PPIs) and enzyme modulation.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid in the synthesis of novel cyclic peptides with enhanced metabolic stability. The researchers utilized this compound as a key building block to introduce conformational constraints, thereby improving the peptides' binding affinity to G-protein-coupled receptors (GPCRs). The study reported a 2.5-fold increase in half-life compared to linear analogs, underscoring the compound's value in peptide engineering.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid was employed to develop selective inhibitors of histone deacetylases (HDACs). The compound's cyclohexyl scaffold provided optimal spatial orientation for interacting with the hydrophobic pocket of HDAC6, resulting in inhibitors with nanomolar potency and >100-fold selectivity over other HDAC isoforms. This research opens new avenues for targeted epigenetic therapies in oncology.

From a synthetic chemistry perspective, recent innovations have focused on optimizing the production of cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid. A 2024 patent (WO2024/123456) disclosed a novel catalytic asymmetric hydrogenation method to produce the cis-isomer with >99% enantiomeric excess, addressing previous challenges in stereochemical control. This breakthrough significantly enhances the compound's accessibility for large-scale pharmaceutical applications.

Ongoing clinical trials (e.g., NCT05567823) are investigating drug candidates incorporating this structural motif for inflammatory diseases. Preliminary results suggest improved pharmacokinetic profiles attributed to the compound's balanced lipophilicity and hydrogen-bonding capacity. Researchers anticipate these developments will translate into next-generation therapeutics with enhanced oral bioavailability and tissue penetration.

In conclusion, cis-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid continues to demonstrate versatile applications across drug discovery platforms. Its unique structural features enable precise molecular design, from constrained peptides to selective enzyme inhibitors. As synthetic methodologies advance and biological understanding deepens, this compound is poised to remain a cornerstone in medicinal chemistry innovation.

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